molecular formula C13H8FNO4 B6391675 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% CAS No. 1261925-95-4

5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%

Cat. No. B6391675
CAS RN: 1261925-95-4
M. Wt: 261.20 g/mol
InChI Key: ZUFLQWANFABDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Carboxy-2-fluorophenyl)picolinic acid (5-FPCA) is a synthetic compound with applications in pharmaceuticals, biotechnology, and chemical research. It has been found to possess a variety of biochemical and physiological effects, and is used in a range of laboratory experiments due to its stability, solubility, and ease of synthesis.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has a variety of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including fluorinated molecules and fluorescent probes. It is also used in the synthesis of pharmaceuticals and biotechnology products, such as antibiotics and antifungal agents. Additionally, 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is used in the study of enzyme kinetics and protein folding.

Mechanism of Action

The mechanism of action of 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is not fully understood, but it is believed to involve the binding of the compound to specific proteins. This binding may influence the activity of the proteins, leading to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including lipoxygenase and cyclooxygenase. Additionally, it has been found to possess anti-inflammatory, analgesic, and antifungal properties. In animal studies, 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% has been found to possess anti-tumor activity, and to reduce the levels of certain inflammatory markers.
Advantages and Limitations for Laboratory Experiments
The main advantages of using 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in laboratory experiments are its stability, solubility, and ease of synthesis. Additionally, it is non-toxic and has a low environmental impact. The main limitation of using 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% in laboratory experiments is its limited availability.

Future Directions

The potential future directions for 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% include further research into its mechanism of action, as well as its potential applications in pharmaceuticals, biotechnology, and chemical research. Additionally, further research into the potential therapeutic uses of 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% could be conducted, as well as research into its potential use as a diagnostic tool. Finally, further research into the potential environmental impact of 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% could be conducted.

Synthesis Methods

5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95% is synthesized through a two-step reaction process. The first step involves the reaction of 5-fluorobenzaldehyde with picolinic acid in an aqueous medium, which results in the formation of 5-fluorobenzyl-picolinic acid. The second step involves the reaction of the 5-fluorobenzyl-picolinic acid with dimethyl sulfoxide (DMSO) and sodium hydroxide. This reaction results in the formation of 5-(5-Carboxy-2-fluorophenyl)picolinic acid, 95%, which is then isolated and purified.

properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-10-3-1-7(12(16)17)5-9(10)8-2-4-11(13(18)19)15-6-8/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLQWANFABDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CN=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.